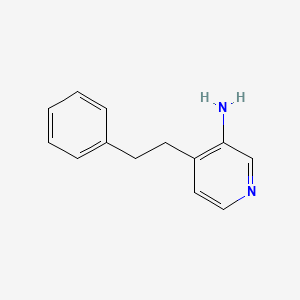

4-Phenethylpyridin-3-amine

CAS No.:

Cat. No.: VC15979877

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2 |

|---|---|

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 4-(2-phenylethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2 |

| Standard InChI Key | XADYFGMTYDYUMM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC2=C(C=NC=C2)N |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Structural Features

4-Phenethylpyridin-3-amine belongs to the pyridine derivatives family, featuring a six-membered aromatic ring with one nitrogen atom. The compound’s structure includes:

-

Pyridine core: Provides aromatic stability and sites for electrophilic substitution.

-

Phenethyl substituent: A benzene ring connected via a two-carbon chain at the 4-position, enhancing lipophilicity and potential bioactivity.

-

Amine group: Positioned at the 3-position, enabling hydrogen bonding and participation in condensation reactions.

The molecular formula (C₁₃H₁₄N₂) and weight (198.26 g/mol) are consistent across suppliers, confirming structural uniformity. A comparative analysis with related pyridine amines reveals that the phenethyl group increases molecular weight by ~78 g/mol compared to unsubstituted pyridinamines, influencing solubility and reactivity.

Table 1: Key Molecular Properties of 4-Phenethylpyridin-3-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 105973-92-0 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.26 g/mol | |

| Purity (Commercial) | ≥95% (discontinued) |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:

-

LogP: Estimated ~3.5 (indicating moderate lipophilicity due to the phenethyl group).

-

Hydrogen Bond Acceptors/Donors: 2 acceptors (pyridine N, amine N) and 1 donor (amine H) .

These properties align with its classification as a "versatile scaffold" for drug discovery .

| Product Reference | Purity | Availability | Price Range |

|---|---|---|---|

| IN-DA01ED61 | Undisclosed | Inquiry-based | To inquire |

| 3D-FEA97392 | ≥95% | Discontinued | Discontinued |

Industrial and Research Applications

The compound’s primary use lies in medicinal chemistry, where it serves as a building block for:

-

Kinase inhibitors: Pyridine derivatives are common in ATP-binding site targeting.

-

Neuroactive agents: Phenethyl groups are prevalent in neurotransmitters and receptor ligands.

Suppliers emphasize its role as a "small-molecule scaffold" , suggesting utility in combinatorial libraries and high-throughput screening.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion; seek medical attention if swallowed. |

| H315 | Wear protective gloves and clothing. |

| H319 | Use eye protection; rinse cautiously if exposed. |

| H335 | Ensure adequate ventilation; avoid inhalation. |

Synthesis and Manufacturing Considerations

Synthetic Routes

Though synthesis details are absent in the provided sources, analogous pyridine amines are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Introducing amine groups to halogenated pyridines.

-

Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions.

The phenethyl group likely originates from a Friedel-Crafts alkylation or Grignard reaction.

Manufacturing Challenges

-

Purification: High purity (≥95%) requires chromatography or recrystallization, increasing production costs.

-

Stability: Amine groups may oxidize, necessitating inert atmospheres during storage .

Regulatory and Environmental Impact

Regulatory Status

No specific regulatory restrictions are noted, but compliance with OSHA Hazard Communication Standard (29 CFR 1910) is mandatory.

Environmental Persistence

Predicted biodegradability: Low, due to aromatic stability.

Ecotoxicity: Limited data; handle responsibly to prevent aquatic contamination.

Future Research Directions

Synthetic Methodology Development

-

Catalytic Amination: Transition metal-catalyzed C–N bond formation to improve yield.

-

Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume